molecular formula C31H39N3O7 B3039746 Fmoc-Lys(Boc)-Pro-OH CAS No. 130445-10-2

Fmoc-Lys(Boc)-Pro-OH

Cat. No. B3039746
CAS RN: 130445-10-2
M. Wt: 565.7 g/mol
InChI Key: FTDLWHRKZBSRBL-UIOOFZCWSA-N
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Description

Fmoc-Lys(Boc)-OH is a derivative of the amino acid lysine, used in peptide synthesis . It is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery. It is also used to synthesize DOTA-conjugated multivalent cyclic-RGD peptide dendrimers for tumor targeting and imaging use .


Synthesis Analysis

Fmoc-Lys(Boc)-OH is used in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin . A novel continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for the attachment of cytotoxic molecules, radiotracers, nanomaterials in a standard Fmoc solid-phase peptide synthesis has been demonstrated .


Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Boc)-OH is complex, with multiple functional groups. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, and the Boc group is a tert-butoxycarbonyl protecting group .


Chemical Reactions Analysis

Fmoc-Lys(Boc)-OH is used in peptide synthesis, and its reactions are typically those of peptide bond formation and cleavage. The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .


Physical And Chemical Properties Analysis

Fmoc-Lys(Boc)-OH has a molecular weight of 468.54 g/mol . Its physical and chemical properties are largely determined by its functional groups. For example, the Fmoc group is sensitive to base, while the Boc group is sensitive to acid .

Safety And Hazards

When handling Fmoc-Lys(Boc)-OH, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The use of Fmoc-Lys(Boc)-OH in peptide synthesis, particularly in the context of DNA-encoded chemical libraries, is a promising area of research . Its use in the synthesis of peptide-based therapeutics and imaging agents is also an area of ongoing investigation .

properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDLWHRKZBSRBL-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Boc)-Pro-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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